molecular formula C9H8O3 B13201461 Ethyl 3-(furan-3-yl)prop-2-ynoate

Ethyl 3-(furan-3-yl)prop-2-ynoate

Cat. No.: B13201461
M. Wt: 164.16 g/mol
InChI Key: BUUUVYSXTVALCM-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-3-yl)prop-2-ynoate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is of interest due to its unique structure, which combines a furan ring with an ethyl ester and an alkyne group. Such structural features make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(furan-3-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Ammonia (NH₃), primary amines (RNH₂)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Amides, other ester derivatives

Scientific Research Applications

Ethyl 3-(furan-3-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(furan-3-yl)prop-2-ynoate depends on its specific application. In chemical reactions, the alkyne group can participate in cycloaddition reactions, forming new ring structures. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The furan ring can also undergo electrophilic aromatic substitution, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(furan-3-yl)prop-2-ynoate is unique due to the presence of both an alkyne group and a furan ring, which provides versatility in chemical reactions and potential applications in various fields. Its structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

ethyl 3-(furan-3-yl)prop-2-ynoate

InChI

InChI=1S/C9H8O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h5-7H,2H2,1H3

InChI Key

BUUUVYSXTVALCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=COC=C1

Origin of Product

United States

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